2-Bromo-3,4,5-trifluoro-1-nitrobenzene

Description

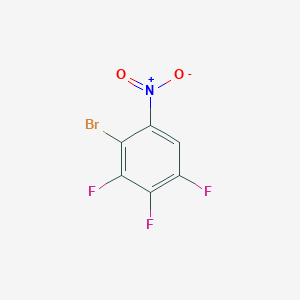

2-Bromo-3,4,5-trifluoro-1-nitrobenzene (CAS 1020718-01-7) is a halogenated nitrobenzene derivative with the molecular formula C₆HBrF₃NO₂ and a molecular weight of 255.98 g/mol . Its structure features a bromine atom at position 2, a nitro group at position 1, and fluorine atoms at positions 3, 4, and 5 on the benzene ring. This compound is primarily used as an intermediate in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling and nucleophilic substitution reactions .

Propriétés

IUPAC Name |

4-bromo-1,2,3-trifluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrF3NO2/c7-4-3(11(12)13)1-2(8)5(9)6(4)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISQAVRTASTTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652031 | |

| Record name | 2-Bromo-3,4,5-trifluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020718-01-7 | |

| Record name | 2-Bromo-3,4,5-trifluoro-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020718-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3,4,5-trifluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nitration of Precursors to Form Nitrobenzene Derivatives

The initial step involves nitration of fluorinated aromatic compounds, such as trifluorotoluene or trifluoronitrobenzene, using mixed acids—typically sulfuric and nitric acids—to introduce the nitro group at a specific position.

-

- Use of sulfuric acid as a solvent to facilitate electrophilic substitution.

- Controlled temperature, generally between 20°C to 30°C, to prevent over-nitration.

- Molar ratios of nitrating agents are optimized to favor mono-nitration.

Bromination of Nitrated Intermediates

Following nitration, selective bromination introduces a bromine atom onto the aromatic ring.

-

- Bromination is performed using elemental bromine or brominating agents like N-bromosuccinimide (NBS).

- Catalysts such as iron or aluminum chloride are employed to enhance regioselectivity.

- The reaction is carried out in solvents like dichloromethane, chloroform, or carbon tetrachloride.

- Reaction times typically extend over several hours (e.g., 25 hours at room temperature) to ensure complete conversion.

Outcome :

- The process yields 2-bromo-3,4,5-trifluoro-1-nitrobenzene with high purity.

- Purification involves washing, extraction, and distillation steps to isolate the desired brominated product.

Reduction and Deamination Steps

The nitro group is then reduced to an amino group, often using iron powder in acetic acid or ammonium chloride under mild conditions.

Purpose :

- To modify the intermediate for subsequent hydrolysis or substitution steps.

Hydrolysis and Final Purification

The final step involves hydrolysis of the intermediate to convert functional groups into the target compound.

- Methodology :

- Addition of sulfuric acid or other acids in a reaction kettle.

- Separation of the product through distillation or chromatography.

- The process yields This compound with high purity and yield.

Data Table Summarizing Preparation Methods

Research Findings and Observations

- Safety & Cost : Use of milder acids and solvents like acetic acid and dichloromethane enhances safety and reduces costs.

- Yield Optimization : Molar ratios and temperature controls are critical for regioselectivity and high yields.

- Environmental Impact : Processes employing less hazardous reagents and recyclable solvents are preferred, aligning with green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-3,4,5-trifluoro-1-nitrobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride in hydrochloric acid.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic media.

Major Products

Substitution: Formation of substituted derivatives like 2-amino-3,4,5-trifluoro-1-nitrobenzene.

Reduction: Formation of 2-bromo-3,4,5-trifluoroaniline.

Oxidation: Formation of various oxidized products depending on the reaction conditions.

Applications De Recherche Scientifique

Chemical Research Applications

Building Block in Organic Synthesis:

2-Bromo-3,4,5-trifluoro-1-nitrobenzene serves as a crucial intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as electrophilic aromatic substitution and nucleophilic substitutions. This property makes it valuable for synthesizing pharmaceuticals and agrochemicals .

Reactivity and Transformation:

The compound can undergo several types of reactions:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles like amines or thiols.

- Reduction Reactions: The nitro group can be reduced to an amino group using agents like hydrogen gas or metal hydrides.

- Oxidation Reactions: It can also participate in oxidation reactions under specific conditions .

Biological Research Applications

Potential Biological Activity:

Research has indicated that this compound may exhibit biological activities that warrant investigation. Its interactions with biomolecules could lead to the development of new therapeutic agents. Studies are ongoing to explore its efficacy and safety profiles in biological systems .

Medical Applications

Drug Development:

The compound is being explored as a precursor for active pharmaceutical ingredients (APIs). Its unique structure may contribute to the development of novel drugs with enhanced efficacy against various diseases. The presence of fluorine atoms often increases metabolic stability and bioavailability, making it a favorable candidate in medicinal chemistry .

Pharmacokinetics:

Predictions suggest that this compound has high gastrointestinal absorption and potential blood-brain barrier permeability. These properties are crucial for the development of CNS-targeting drugs.

Industrial Applications

Agrochemicals and Specialty Chemicals:

In industrial settings, this compound is utilized in the production of agrochemicals and specialty chemicals. Its ability to act as a versatile intermediate allows for the creation of various functionalized compounds that are essential in agriculture and chemical manufacturing .

Case Studies

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study explored the use of this compound as an intermediate for synthesizing fluorinated pharmaceuticals. The research demonstrated its effectiveness in creating compounds with improved pharmacological profiles.

Case Study 2: Agrochemical Development

Another investigation focused on developing new agrochemicals using this compound. The findings highlighted its role in synthesizing effective herbicides with reduced environmental impact.

Mécanisme D'action

The mechanism of action of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene depends on the specific chemical reactions it undergoes. For instance, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In reduction reactions, the nitro group is reduced to an amino group via electron transfer processes facilitated by the reducing agent.

Comparaison Avec Des Composés Similaires

Structural Analogues and Isomers

2-Bromo-1,5-difluoro-3-nitrobenzene (CAS 877161-74-5)

- Molecular Formula: C₆H₂BrF₂NO₂

- Key Differences : Two fluorine atoms (positions 1 and 5) instead of three, with the nitro group at position 3.

3-Bromo-1,2,4-trifluoro-5-nitrobenzene (CAS 485318-76-1)

- Molecular Formula: C₆HBrF₃NO₂ (same as target compound).

- Key Differences : Positional isomer with bromine at position 3 and nitro at position 4.

- Impact : Altered regioselectivity in reactions due to shifted substituent positions, affecting crystallization behavior and solubility .

5-Bromo-2-nitrobenzotrifluoride (CAS 344-38-7)

- Molecular Formula: C₇H₃BrF₃NO₂

- Key Differences : Contains a trifluoromethyl (-CF₃) group at position 1 instead of three individual fluorine atoms.

- Impact : The -CF₃ group is a stronger electron-withdrawing moiety, enhancing stability under acidic conditions but reducing solubility in polar solvents .

Physical and Chemical Properties

Melting Points and Solubility

- Target Compound: Limited direct data, but analogues like 2-bromo-3:5-dinitrobenzamide (m.p. 216°C) suggest that increased halogenation elevates melting points due to stronger intermolecular forces .

- 2-Bromo-1,5-difluoro-3-nitrobenzene : Expected lower melting point than the target compound due to fewer fluorine atoms.

- 5-Bromo-2-nitrobenzotrifluoride : Higher molecular weight (270.02 g/mol) and -CF₃ group likely increase melting point compared to the target .

Reactivity

- Nucleophilic Substitution: The target compound’s bromine at position 2 is highly activated for substitution due to adjacent electron-withdrawing groups (NO₂ and F). In contrast, 2-bromo-4-fluoro-6-nitroaniline (CAS 10472-88-5) has an amino group, which deactivates the ring, reducing substitution rates .

- Electrophilic Aromatic Substitution : The nitro group in the target compound directs incoming electrophiles to meta positions, whereas isomers like 3-bromo-1,2,4-trifluoro-5-nitrobenzene exhibit altered directing effects .

Purity and Pricing

Activité Biologique

Overview

2-Bromo-3,4,5-trifluoro-1-nitrobenzene is an aromatic compound characterized by its unique combination of bromine, trifluoromethyl, and nitro substituents. Its molecular formula is C6HBrF3NO2. This compound has attracted attention for its potential biological activities and applications in medicinal chemistry and organic synthesis.

The primary mode of action for this compound is likely through electrophilic aromatic substitution . This process involves the substitution of hydrogen atoms on the benzene ring with electrophiles, which can significantly influence biochemical pathways related to aromatic compounds. The presence of electron-withdrawing groups (like trifluoromethyl and nitro) enhances its reactivity towards nucleophiles, making it a valuable compound in synthetic organic chemistry.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound exhibits high gastrointestinal absorption and is likely to permeate the blood-brain barrier (BBB). This property is crucial for potential therapeutic applications where central nervous system (CNS) penetration is required.

Biological Activity

The biological activity of this compound has been explored in various contexts:

Case Studies and Research Findings

Research into the biological activity of this compound remains ongoing. Here are some relevant findings:

- Electrophilic Interactions : Studies have demonstrated that similar fluorinated compounds can interact with proteins and enzymes through electrophilic mechanisms, leading to inhibition or modification of their activity .

- Toxicity Assessments : In vitro toxicity studies are essential for understanding the safety profile of this compound. Preliminary assessments suggest that while it may exhibit some cytotoxicity, further research is needed to establish a comprehensive toxicity profile .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 2-Bromo-5-fluoro-4-nitroaniline | C6HBrFNO | Contains an amino group instead of trifluoromethyl. |

| 1-Bromo-3,4-difluoro-2-nitrobenzene | C6HBrF2NO | Different positioning of the nitro group on the benzene ring. |

| 2-Bromo-3,4-difluoro-1-nitrobenzene | C6HBrF2NO | Features two fluorine atoms instead of three. |

| 2-Bromo-3,4,5-trifluoroaniline | C6HBrF3N | Contains a different functional group arrangement. |

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are recommended for characterizing 2-bromo-3,4,5-trifluoro-1-nitrobenzene, and how should data be interpreted?

- Methodological Answer :

- 19F NMR is critical for analyzing fluorine environments, while 1H NMR (if applicable) resolves proton signals. Compare chemical shifts with computational predictions (e.g., density functional theory, DFT) to validate assignments .

- High-Performance Liquid Chromatography (HPLC) with UV detection (>95% purity threshold) ensures purity, especially given the compound’s role as a synthetic intermediate .

- Mass Spectrometry (MS) confirms molecular weight (M.W. ~254.0) and fragmentation patterns. Cross-reference with databases for nitroaromatic compounds .

Q. How can the molecular structure of this compound be unambiguously confirmed?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) using programs like SHELXL for refinement resolves bond angles, halogen positioning, and nitro-group orientation .

- Pair SCXRD with vibrational spectroscopy (IR/Raman) to detect nitro (NO2) and C-Br stretching modes, ensuring consistency between experimental and crystallographic data .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and explosion-proof equipment due to the nitro group’s instability.

- Follow guidelines for halogenated nitroaromatics: wear chemical-resistant gloves (e.g., nitrile) , safety goggles, and lab coats. Store in airtight containers at 0–6°C if light-sensitive .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions involving this compound?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS), identifying electron-deficient positions (para/ortho to nitro groups).

- Validate predictions with kinetic studies under varying conditions (e.g., solvent polarity, temperature) and compare with X-ray-derived charge density models .

Q. What experimental strategies resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer :

- Cross-validation : Use dynamic NMR to probe conformational flexibility (e.g., hindered rotation of nitro groups) that might explain discrepancies.

- Check for polymorphism via differential scanning calorimetry (DSC) or variable-temperature XRD.

- Employ HPLC-MS to detect trace impurities (<1%) that skew spectral interpretations .

Q. How can substituent effects (Br, F, NO2) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Design controlled substitution experiments : Replace Br with other halogens (e.g., I) and monitor Suzuki-Miyaura coupling efficiency via GC-MS.

- Use Hammett substituent constants (σ) to quantify electronic effects. Correlate with reaction rates using Arrhenius plots under inert atmospheres .

Q. What methodologies optimize the compound’s stability in long-term storage for multi-step syntheses?

- Methodological Answer :

- Conduct accelerated stability studies under varying conditions (humidity, light, temperature). Monitor degradation via HPLC and identify byproducts (e.g., denitration products).

- Use argon/vacuum sealing for storage and add stabilizers (e.g., radical scavengers) if decomposition is radical-mediated .

Data Analysis and Experimental Design

Q. How should researchers design kinetic studies to investigate the compound’s photodegradation in environmental matrices?

- Methodological Answer :

- Simulate environmental exposure using solar simulators with UV-Vis monitoring.

- Employ LC-QTOF-MS to track degradation pathways and identify toxic intermediates (e.g., fluorinated phenols). Compare with computational predictions (e.g., TD-DFT for excited-state behavior) .

Q. What statistical approaches validate reproducibility in synthetic yields across multiple batches?

- Methodological Answer :

- Apply ANOVA to assess batch-to-batch variability. Include control reactions with internal standards (e.g., deuterated analogs).

- Use Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading) and identify critical factors via response surface methodology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.